BenchChemオンラインストアへようこそ!

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide

IDO1 inhibition Immuno-oncology X-ray crystallography

CAS 2034449-58-4 is the only 2-phenylthiazole-4-carboxamide derivative with a confirmed co-crystal structure bound in the human IDO1 active site (PDB 9ese, 2.539 Å). Its pyrazin-2-yl-imidazole side chain introduces unique hydrogen-bonding and π-stacking capacity absent in simpler N-aryl or N-alkyl analogs, making it an indispensable tool ligand for binding-mode analysis, structure-based optimization, and reference inhibitor use in IDO1 enzymatic assays. For kinase selectivity screening, the 2-phenylthiazole-4-carboxamide core provides a distinctive hinge-binding pharmacophore orthogonal to 2-methyl or thiophene-core analogs, enabling back-pocket occupancy studies. Choose this compound when structural annotation and mechanistic clarity are non-negotiable.

Molecular Formula C19H16N6OS
Molecular Weight 376.44
CAS No. 2034449-58-4
Cat. No. B2819400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide
CAS2034449-58-4
Molecular FormulaC19H16N6OS
Molecular Weight376.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
InChIInChI=1S/C19H16N6OS/c26-18(16-13-27-19(24-16)14-4-2-1-3-5-14)23-9-11-25-10-8-22-17(25)15-12-20-6-7-21-15/h1-8,10,12-13H,9,11H2,(H,23,26)
InChIKeyQPRAFLAEMNXIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide (CAS 2034449-58-4): Core Chemical Identity & Procurement Baseline


2-Phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide (CAS 2034449-58-4) is a heterocyclic small molecule (C19H16N6OS, MW 376.44 g/mol) featuring a 2-phenylthiazole-4-carboxamide core linked via an ethyl spacer to a 2-(pyrazin-2-yl)-1H-imidazole moiety [1]. This compound belongs to a class of thiazole-carboxamide derivatives investigated for kinase inhibition and anticancer activity, with structural evidence supporting its ability to engage the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme as a bound inhibitor in a co-crystal structure (PDB 9ese) [2]. It is typically supplied at ≥95% purity for non-human research use [1].

Why Generic 2-Phenylthiazole-4-carboxamide Analogs Cannot Substitute for CAS 2034449-58-4


The target compound’s 2-phenylthiazole-4-carboxamide core is shared by numerous analogs explored for anticancer activity [1]. However, the specific N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl) side chain is structurally unique among reported derivatives. In a series of 2-phenylthiazole-4-carboxamide derivatives evaluated against T47D, Caco-2, and HT-29 cell lines, substituent identity at the carboxamide position dramatically altered cytotoxicity (e.g., 3-fluoro analogs achieved IC50 <10 µg/mL, while other substituents showed markedly weaker activity) [1]. The pyrazin-2-yl-imidazole motif present in CAS 2034449-58-4 introduces additional hydrogen-bonding and π-stacking capacity absent in simpler N-aryl or N-alkyl carboxamide analogs, as evidenced by its direct observation in the IDO1 active site (PDB 9ese) [2]. This unique pharmacophore combination means that bulk procurement of generic 2-phenylthiazole-4-carboxamide derivatives cannot recapitulate the target engagement profile of CAS 2034449-58-4.

Quantitative Differentiation Evidence for 2-Phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide (CAS 2034449-58-4) vs. Closest Analogs


IDO1 Active-Site Occupancy: Direct Structural Evidence vs. Closest 2-Phenylthiazole-4-carboxamide Analogs

The target compound is observed as a bound inhibitor in the IDO1 heme-containing active site at 2.539 Å resolution (PDB 9ese), providing direct evidence of target engagement [1]. In contrast, simpler 2-phenylthiazole-4-carboxamide derivatives from the Aliabadi et al. (2010) series lack the pyrazin-2-yl-imidazole side chain and have not been reported to occupy the IDO1 catalytic pocket [2]. The co-crystal structure demonstrates that the pyrazin-2-yl and imidazole rings of CAS 2034449-58-4 form specific polar contacts within the IDO1 active site that are sterically and electronically inaccessible to the N-arylacetamido-substituted analogs described in the anticancer SAR series [2].

IDO1 inhibition Immuno-oncology X-ray crystallography

Molecular Complexity & Physicochemical Differentiation from the Closest Vendor-Available Analog (CAS 2097904-25-9)

The target compound (CAS 2034449-58-4, MW 376.44, C19H16N6OS) carries a 2-phenyl substituent on the thiazole ring, whereas the most closely related commercially available analog, 2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide (CAS 2097904-25-9, MW 314.37, C14H14N6OS), bears a 2-methyl group [1]. The phenyl-for-methyl substitution increases molecular weight by 62.07 g/mol and adds an aromatic ring, which is predicted to increase LogP, polar surface area, and steric bulk. The 2-methyl analog has been anecdotally associated with antimicrobial screening, while the 2-phenyl compound has demonstrated IDO1 binding [2]. These differences in bulk and lipophilicity directly impact passive permeability, metabolic stability, and off-target promiscuity risk, making the two compounds non-interchangeable in lead optimization campaigns.

Physicochemical properties Medicinal chemistry Lead optimization

Cytotoxic Activity Contextualization: 2-Phenylthiazole-4-carboxamide Class SAR vs. Target Compound IDO1 Selectivity

A series of 2-phenylthiazole-4-carboxamide derivatives bearing N-arylacetamido substituents at the carboxamide position were evaluated against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cell lines, with the most potent analog (3-fluoro derivative) achieving IC50 values below 10 µg/mL across all three lines [1]. Separately, 2-phenylthiazole-4-carboxamide derivatives with halogen substituents on the phenyl ring (3-F, 2-F, 4-Cl) demonstrated caspase-3 activation in SKNMC, MCF-7, and HT-29 cells, confirming apoptosis induction [2]. The target compound CAS 2034449-58-4 incorporates a pyrazin-2-yl-imidazole-ethyl side chain at the carboxamide nitrogen, a motif not evaluated in either published cytotoxicity series. Given that Aliabadi et al. (2010) established that the carboxamide substituent is the primary driver of cytotoxic potency (IC50 ranging from <10 µg/mL to >50 µg/mL depending on substituent) [1], CAS 2034449-58-4 is expected to exhibit a distinct cytotoxicity profile. Its confirmed IDO1 binding (PDB 9ese) further suggests an orthogonal mechanism of action—immune checkpoint modulation via tryptophan catabolism—rather than direct cytotoxic activity [3].

Cytotoxicity Structure-activity relationship Cancer cell lines

Linker Length and Heterocycle Composition Differentiation from the Thiophene Carboxamide Analog Series

Two thiophene-based analogs bearing the identical N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl) side chain but replacing the 2-phenylthiazole-4-carboxamide core with thiophene-2-carboxamide (CAS not specified) or thiophene-3-carboxamide (CAS not specified, C14H13N5OS, MW 299.35 g/mol) are commercially available . The target compound (CAS 2034449-58-4) incorporates a thiazole ring, which provides an additional hydrogen-bond acceptor (ring sulfur and nitrogen) compared to thiophene, and a 2-phenyl substituent that increases molecular volume. The thiazole ring is isosteric with thiophene but introduces a nitrogen atom capable of acting as a hydrogen-bond acceptor, potentially altering target selectivity. In the IDO1 co-crystal structure (PDB 9ese), the thiazole ring of CAS 2034449-58-4 is positioned in a hydrophobic sub-pocket where the sulfur may engage in favorable van der Waals contacts not achievable with the smaller thiophene core [1].

Linker optimization Heterocyclic SAR Binding mode

Optimal Research & Industrial Application Scenarios for 2-Phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide (CAS 2034449-58-4)


IDO1-Targeted Immunoncology Probe Development & Structural Biology

The confirmed co-crystal structure with human IDO1 (PDB 9ese, 2.539 Å resolution) establishes CAS 2034449-58-4 as a structurally characterized starting point for IDO1 inhibitor design. Researchers developing immune checkpoint modulators can use this compound as a tool ligand for binding-mode analysis, structure-based optimization, and as a reference inhibitor in enzymatic assays where direct active-site engagement has been visually confirmed, unlike the majority of 2-phenylthiazole-4-carboxamide analogs which lack any IDO1 structural annotation [1].

Kinase Inhibitor Lead Generation Leveraging the Pyrazin-2-yl-Imidazole Pharmacophore

The pyrazin-2-yl-imidazole motif has been identified in multiple kinase inhibitor scaffolds targeting the ATP-binding pocket. CAS 2034449-58-4, with its 2-phenylthiazole-4-carboxamide core, provides a distinctive hinge-binding pharmacophore that can be exploited in kinase selectivity screening panels. This compound enables exploration of kinase inhibition profiles orthogonal to the 2-methyl analog (CAS 2097904-25-9) or thiophene-core analogs, which lack the phenyl substituent required for hydrophobic back-pocket occupancy in certain kinase targets .

Reference Compound for Pyrazin-2-yl-Imidazole-Containing Chemical Library Design

CAS 2034449-58-4 serves as a validated building block for diversity-oriented synthesis of pyrazin-2-yl-imidazole-thiazole-carboxamide libraries. Unlike the 2-phenyl-5-[(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}-1H-imidazol-1-yl)methyl]-1,3-thiazole analog (ChemBase 318338), which incorporates a tetrahydropyrazolopyrazine group, the target compound contains a simpler pyrazine substitution, offering a less sterically congested scaffold for fragment-based screening and providing a clearer SAR readout in hit-to-lead campaigns [2].

Apoptosis & Caspase Activation Studies with a Non-Cytotoxic IDO1 Mechanistic Probe

While 2-phenylthiazole-4-carboxamide derivatives with halogen substituents (3-F, 2-F, 4-Cl) have been shown to induce caspase-3 activation in SKNMC, MCF-7, and HT-29 cell lines [3], CAS 2034449-58-4 is predicted to operate via IDO1-mediated immunomodulation rather than direct cytotoxicity. This mechanistic dichotomy makes it a valuable tool for deconvoluting apoptosis induction pathways—specifically for discriminating between direct cytotoxic effects (observed with halogenated phenylthiazole-carboxamides) and immune-mediated cell killing (hypothesized for IDO1 inhibitors), provided that future studies confirm the lack of direct caspase activation for CAS 2034449-58-4.

Quote Request

Request a Quote for 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.